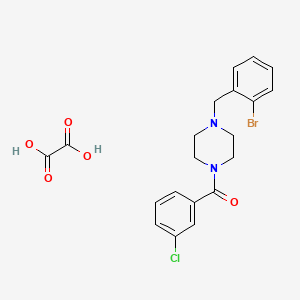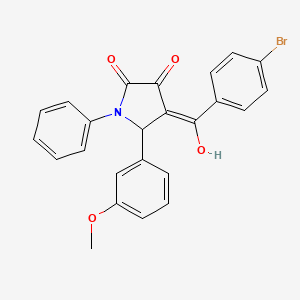
1-(2-bromobenzyl)-4-(3-chlorobenzoyl)piperazine oxalate
Overview
Description
1-(2-bromobenzyl)-4-(3-chlorobenzoyl)piperazine oxalate is a chemical compound that has gained significant interest in scientific research in recent years. It is a heterocyclic compound that belongs to the family of piperazine derivatives. This compound has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
The mechanism of action of 1-(2-bromobenzyl)-4-(3-chlorobenzoyl)piperazine oxalate is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of specific enzymes or receptors in the body, leading to its pharmacological effects.
Biochemical and Physiological Effects:
1-(2-bromobenzyl)-4-(3-chlorobenzoyl)piperazine oxalate has been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to modulate the activity of neurotransmitters in the brain, leading to its potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-bromobenzyl)-4-(3-chlorobenzoyl)piperazine oxalate in lab experiments include its high purity, stability, and reproducibility. However, the limitations of this compound include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the research on 1-(2-bromobenzyl)-4-(3-chlorobenzoyl)piperazine oxalate. These include:
1. Further investigation of the mechanism of action of this compound to better understand its pharmacological effects.
2. Synthesis of new derivatives of this compound with improved pharmacological properties.
3. Evaluation of the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
4. Development of new synthetic methods for the preparation of this compound and its derivatives.
5. Investigation of the potential toxicity of this compound and its derivatives and the development of new safety protocols for their handling and use in lab experiments.
In conclusion, 1-(2-bromobenzyl)-4-(3-chlorobenzoyl)piperazine oxalate is a promising compound with significant potential applications in medicinal chemistry, drug discovery, and neuroscience. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
Scientific Research Applications
1-(2-bromobenzyl)-4-(3-chlorobenzoyl)piperazine oxalate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant pharmacological activity against various diseases, including cancer, inflammation, and neurological disorders. This compound has also been used as a starting material for the synthesis of other biologically active compounds.
properties
IUPAC Name |
[4-[(2-bromophenyl)methyl]piperazin-1-yl]-(3-chlorophenyl)methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O.C2H2O4/c19-17-7-2-1-4-15(17)13-21-8-10-22(11-9-21)18(23)14-5-3-6-16(20)12-14;3-1(4)2(5)6/h1-7,12H,8-11,13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUGWYZIKPIWMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907539.png)
![4-[3-hydroxy-4-(4-methylbenzoyl)-5-(2-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3907554.png)
![6-[3-(4-chlorobenzoyl)-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907558.png)

![4-(3-methyl-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B3907579.png)
![6-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-nitrobenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907586.png)
![6-[3-(4-chlorobenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907587.png)
![1-(1-naphthylmethyl)-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B3907590.png)
![6-[3-cinnamoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907599.png)
![1-(4-biphenylyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B3907603.png)
![4-methyl-2-[(2-methyl-2-propen-1-yl)thio]-6-oxo-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B3907611.png)
![4-(4-chlorobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3907618.png)
![6-[3-hydroxy-5-(4-methylphenyl)-4-(4-nitrobenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907622.png)
![6-[3-benzoyl-2-(2-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907633.png)